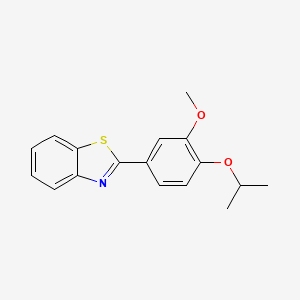![molecular formula C18H19NO2 B5857186 1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
1-[(3,4-dimethylphenoxy)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethylphenoxy)acetyl]indoline, also known as DPI, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of indole derivatives and is commonly used in the pharmaceutical industry for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]indoline is not fully understood. However, it is known to inhibit the activity of protein kinase C, which is involved in several cellular processes such as cell proliferation, differentiation, and apoptosis. 1-[(3,4-dimethylphenoxy)acetyl]indoline has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
1-[(3,4-dimethylphenoxy)acetyl]indoline has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. 1-[(3,4-dimethylphenoxy)acetyl]indoline has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 1-[(3,4-dimethylphenoxy)acetyl]indoline has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments is its potential therapeutic properties. 1-[(3,4-dimethylphenoxy)acetyl]indoline has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Another advantage is its relatively simple synthesis method and high yield. However, one of the limitations of using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments is its potential toxicity. 1-[(3,4-dimethylphenoxy)acetyl]indoline has been found to exhibit cytotoxicity in some cell lines. Therefore, caution should be exercised when using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments.
Future Directions
There are several future directions for the research of 1-[(3,4-dimethylphenoxy)acetyl]indoline. One direction is the development of 1-[(3,4-dimethylphenoxy)acetyl]indoline as a potential therapeutic agent for cancer and other proliferative diseases. Another direction is the investigation of the mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]indoline. Further research is needed to fully understand the cellular processes involved in the anti-inflammatory, anti-cancer, and anti-oxidant properties of 1-[(3,4-dimethylphenoxy)acetyl]indoline. Additionally, the potential toxicity of 1-[(3,4-dimethylphenoxy)acetyl]indoline should be further investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis method of 1-[(3,4-dimethylphenoxy)acetyl]indoline is relatively simple, and it has a high yield. However, caution should be exercised when using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments due to its potential toxicity. There are several future directions for the research of 1-[(3,4-dimethylphenoxy)acetyl]indoline, including its development as a potential therapeutic agent for cancer and other proliferative diseases, investigation of its mechanism of action, and further investigation of its potential toxicity.
Synthesis Methods
The synthesis of 1-[(3,4-dimethylphenoxy)acetyl]indoline involves the reaction of 3,4-dimethylphenol with acetyl chloride to form 3,4-dimethylphenyl acetate. This compound is then reacted with indoline in the presence of a base to produce 1-[(3,4-dimethylphenoxy)acetyl]indoline. The yield of this method is reported to be around 80%.
Scientific Research Applications
1-[(3,4-dimethylphenoxy)acetyl]indoline has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-[(3,4-dimethylphenoxy)acetyl]indoline has also been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. This makes 1-[(3,4-dimethylphenoxy)acetyl]indoline a potential candidate for the treatment of cancer and other proliferative diseases.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-7-8-16(11-14(13)2)21-12-18(20)19-10-9-15-5-3-4-6-17(15)19/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGFFRLOLDSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)

![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)



![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)